L-681,217 vs. Kirromycin: Divergent Effects on EF-Tu-Associated GTPase Activity Despite Equipotent CFPS Inhibition
In a cell-free protein synthesis (CFPS) assay measuring sfGFP production, L-681,217 and kirromycin were equipotent inhibitors [1]. However, a key mechanistic distinction was observed: kirromycin enhances GTP hydrolysis by EF-Tu, whereas L-681,217 does not, indicating distinct binding interactions with purified EF-Tu [2]. This difference is critical for experiments where EF-Tu GTPase stimulation is an undesired variable.
| Evidence Dimension | Potency in CFPS assay |
|---|---|
| Target Compound Data | Equipotent to kirromycin |
| Comparator Or Baseline | Kirromycin: equipotent |
| Quantified Difference | No quantitative potency difference; distinct GTPase modulation |
| Conditions | Cell-free protein synthesis (CFPS) assay with superfolder GFP (sfGFP) reporter; purified EF-Tu GTPase assay |
Why This Matters
Researchers studying EF-Tu function without confounding GTPase stimulation should select L-681,217 over kirromycin to avoid artifacts.
- [1] Soohoo AM, Aguilar RA, Cho H, Privalsky TM, Liu L, Nguyen KP, Walsh CT, Khosla C. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. Biochemistry. 2024;63(24):3336-3347. doi:10.1021/acs.biochem.4c00541 View Source
- [2] Soohoo AM, Aguilar RA, Cho H, Privalsky TM, Liu L, Nguyen KP, Walsh CT, Khosla C. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. Biochemistry. 2024;63(24):3336-3347. doi:10.1021/acs.biochem.4c00541 View Source
